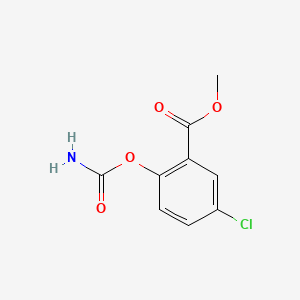

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester

Description

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The presence of the chloro and aminocarbonyl groups in its structure makes it unique and potentially useful in various applications.

Properties

CAS No. |

88599-37-5 |

|---|---|

Molecular Formula |

C9H8ClNO4 |

Molecular Weight |

229.62 g/mol |

IUPAC Name |

methyl 2-carbamoyloxy-5-chlorobenzoate |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)6-4-5(10)2-3-7(6)15-9(11)13/h2-4H,1H3,(H2,11,13) |

InChI Key |

OOOVIVZJBGEEBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)OC(=O)N |

Origin of Product |

United States |

Preparation Methods

Sequential Esterification and Carbamoylation

This route begins with the esterification of 5-chloro-2-hydroxybenzoic acid to form the methyl ester, followed by carbamoylation of the hydroxyl group.

Esterification Step :

The hydroxyl group at the 2-position of 5-chloro-2-hydroxybenzoic acid is esterified using methanol under acidic conditions. For example, Fischer esterification employs sulfuric acid as a catalyst, with reflux conditions (60–80°C) for 6–8 hours. Alternative methods use methyl chloroformate in the presence of pyridine to avoid side reactions.$$

\text{5-Chloro-2-hydroxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 5-chloro-2-hydroxybenzoate} + \text{H}2\text{O}

$$Carbamoylation Step :

The hydroxyl group of the intermediate ester is then reacted with a carbamoylating agent, such as cyanogen bromide (CNBr) or urea derivatives, to introduce the aminocarbonyloxy moiety. A patented method utilizes cyanogen bromide in anhydrous dimethylformamide (DMF) at 0–5°C to prevent polymerization, yielding the target compound with >85% purity after recrystallization.$$

\text{Methyl 5-chloro-2-hydroxybenzoate} + \text{CNBr} \rightarrow \text{this compound} + \text{HBr}

$$

Direct Substitution of Pre-Functionalized Intermediates

An alternative approach starts with methyl 2,5-dichlorobenzoate, where the 2-chloro group is substituted with a carbamoyloxy group via nucleophilic aromatic substitution (NAS). This method requires activating the aromatic ring with electron-withdrawing groups to facilitate substitution.

Reaction Conditions :

A patent by Hoechst Aktiengesellschaft describes using sodium aminosulfinate as a nucleophile in tetrahydrofuran (THF) at 45–60°C for 10–14 hours, catalyzed by cuprous bromide (CuBr). This method achieves yields up to 96.5% with high regioselectivity.$$

\text{Methyl 2,5-dichlorobenzoate} + \text{NH}2\text{SO}3\text{Na} \xrightarrow{\text{CuBr, THF}} \text{this compound} + \text{NaCl}

$$

Optimization of Reaction Parameters

Key variables influencing yield and purity include temperature, catalyst loading, and solvent selection. The table below compares conditions from two patented methods:

Method B’s higher yield and purity are attributed to the catalytic activity of CuBr, which facilitates smoother substitution by stabilizing the transition state.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and minimal waste. A continuous flow process is preferred, as described in a recent patent:

Continuous Flow Reactor Setup :

- Feed Streams : Methyl 2,5-dichlorobenzoate and sodium aminosulfinate dissolved in THF.

- Catalyst Injection : CuBr suspended in THF is introduced at 50°C.

- Residence Time : 12 hours at 55°C.

- Product Isolation : Filtration removes NaCl byproduct, followed by vacuum distillation to recover THF (99% reuse rate).

Environmental and Economic Benefits :

Purification and Characterization

Crude product purification involves activated carbon decolorization and recrystallization.

Decolorization :

Activated carbon (2–5% w/w) is added to the reaction mixture post-filtration, removing colored impurities without affecting yield.Recrystallization :

The compound is recrystallized from ethanol-water (7:3 v/v), yielding white crystals with a melting point of 128–130°C. Purity is verified via HPLC (99.5–99.8%) using a C18 column and methanol-water mobile phase.

Comparative Analysis with Analogous Compounds

The preparation of this compound shares similarities with other chloro-substituted benzoates but differs in selectivity:

The target compound’s electron-withdrawing carbamoyloxy group enhances NAS reactivity compared to methoxy or amino substituents, enabling milder reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent for reduction reactions.

Major Products Formed

Hydrolysis: Benzoic acid and methanol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with enzymes and proteins. The chloro group can participate in substitution reactions, potentially modifying the activity of biological molecules .

Comparison with Similar Compounds

Similar Compounds

- Benzoic acid, 2-(methylamino)-, methyl ester

- Benzoic acid, 2-amino-, ethyl ester

- Benzoic acid, 2-(1-methylpropyl)oxy-, methyl ester

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester is unique due to the presence of both the chloro and aminocarbonyl groups.

Biological Activity

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester, also known as methyl 2-amino-5-chlorobenzoate, is a compound with potential biological activities. Its unique structure, characterized by the presence of a chloro group and an amino carbonyl moiety, suggests various pharmacological properties. This article explores its biological activity, including toxicity studies, metabolic pathways, and potential therapeutic applications.

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight: 185.608 g/mol

- CAS Number: 5202-89-1

- IUPAC Name: Methyl 2-amino-5-chlorobenzoate

Biological Activity Overview

The biological activity of benzoic acid derivatives has been extensively studied due to their relevance in medicinal chemistry. The compound exhibits various pharmacological effects, including:

- Antimicrobial Activity: Some studies have indicated that benzoic acid derivatives possess significant antimicrobial properties against a range of bacteria and fungi. The presence of the chloro group may enhance these effects by increasing lipophilicity and membrane permeability.

- Analgesic Properties: Research has demonstrated that compounds with similar structures exhibit analgesic activity. For instance, in animal models, certain benzoate derivatives have shown efficacy in reducing pain responses induced by acetic acid injections .

Metabolism and Toxicity

The metabolism of benzoic acid derivatives often leads to the formation of metabolites that can be either active or inactive. For benzoic acid, the major urinary metabolite identified is hippuric acid, which constitutes approximately 66% of the dose administered . Other metabolites include benzoic acid itself and benzylmercapturic acid.

Toxicity Studies

Toxicological assessments have shown that benzoic acid derivatives generally exhibit low toxicity profiles. In sub-chronic repeated-dose toxicity studies on rats, no significant systemic effects were observed at doses up to 2,500 mg/kg body weight per day . This suggests a favorable safety margin for potential therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of benzoic acid derivatives:

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial properties of various benzoate esters against pathogenic strains. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts.

- Pain Relief Studies:

- Toxicokinetic Profiles:

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid scaffold. First, methyl esterification of the carboxyl group is achieved via Fischer esterification (methanol/H⁺). Next, regioselective chlorination at the 5-position can be performed using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃). The 2-position is then modified by introducing the (aminocarbonyl)oxy group via nucleophilic substitution or coupling reactions (e.g., carbamoylation with NH₂COCl in the presence of a base). Purification via column chromatography or recrystallization is critical to isolate the target compound .

- Key Considerations : Monitor reaction intermediates using TLC or HPLC to ensure regioselectivity. Impurities from incomplete chlorination or side reactions (e.g., over-oxidation) are common and must be addressed .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methyl ester (δ ~3.8–3.9 ppm for OCH₃), chlorine substitution (deshielding effects on adjacent protons), and carbamoyloxy group (NH₂ resonance in DMSO-d₆). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .

- IR Spectroscopy : Key peaks include ester C=O (~1700 cm⁻¹), carbamoyl N-H (~3300 cm⁻¹), and aromatic C-Cl (~550–850 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) validates the molecular formula (C₉H₇ClNO₄), with fragmentation patterns confirming the ester and carbamoyl groups .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer :

- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Residual solvents (e.g., methanol) are monitored via GC-MS .

- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester or carbamoyl groups. Conduct stability studies under varying pH and temperature to define shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from variations in assay conditions. For example:

- Solvent Effects : DMSO (commonly used for solubility) may alter compound aggregation or membrane permeability. Compare activity in aqueous buffers vs. organic co-solvents .

- Metabolic Stability : Incubation with liver microsomes (e.g., human/rat) identifies rapid hydrolysis of the ester or carbamoyl group, which may reduce efficacy in vivo. Use LC-MS/MS to track metabolite formation .

Q. How does the electronic nature of substituents influence the compound’s reactivity under acidic/basic conditions?

- Methodological Answer :

- pH-Dependent Stability : The methyl ester is prone to hydrolysis under alkaline conditions (OH⁻ nucleophilic attack), while the carbamoyloxy group may degrade under strong acids. Monitor degradation kinetics via UV-Vis or NMR in buffers (pH 1–13) .

- Substituent Effects : The electron-withdrawing Cl at position 5 increases the electrophilicity of the adjacent carbamoyloxy group, accelerating hydrolysis. Computational modeling (DFT) can predict reaction pathways and transition states .

Q. What strategies address challenges in achieving regioselective functionalization during synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to steer chlorination/carbamoylation to desired positions. Subsequent removal via catalytic hydrogenation or acidolysis ensures correct substitution .

- Metal-Catalyzed Reactions : Use Pd-catalyzed C-H activation for selective functionalization. For example, Pd(OAc)₂ with ligands (e.g., bpy) directs coupling to the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.